

A Spectroscopic Showdown: Unraveling the Isomers of 3-Methoxypyridin-4-amine

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Compound of Interest

Compound Name: 3-Methoxypyridin-4-amine

Cat. No.: B1226690

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A comprehensive spectroscopic comparison of **3-Methoxypyridin-4-amine** and its isomers provides crucial insights for researchers in drug discovery and development. This guide dissects the key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, offering a foundational dataset for their unambiguous identification and characterization.

The subtle shifts in the positions of the methoxy and amino groups on the pyridine ring give rise to a family of isomers, each with a unique electronic and steric environment. These differences are fingerprint-like, manifesting as distinct patterns in their spectroscopic data. This guide focuses on a comparative analysis of **3-Methoxypyridin-4-amine** and three of its isomers: 4-Amino-3-methoxypyridine, 2-Amino-4-methoxypyridine, and 5-Amino-2-methoxypyridine.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **3-Methoxypyridin-4-amine** and its selected isomers.

Table 1: ^1H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) and Multiplicity |
|---------------------------|--|
| 3-Methoxypyridin-4-amine | Data not available in search results |
| 4-Amino-3-methoxypyridine | Data not available in search results |
| 2-Amino-4-methoxypyridine | Data not available in search results |
| 5-Amino-2-methoxypyridine | Data not available in search results |

Table 2: ^{13}C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) |
|---------------------------|--------------------------------------|
| 3-Methoxypyridin-4-amine | Data not available in search results |
| 4-Amino-3-methoxypyridine | Data not available in search results |
| 2-Amino-4-methoxypyridine | Data not available in search results |
| 5-Amino-2-methoxypyridine | Data not available in search results |

Table 3: IR Spectroscopic Data (Key Peaks)

| Compound | Wavenumber (cm^{-1}) |
|---------------------------|--------------------------------------|
| 3-Methoxypyridin-4-amine | Data not available in search results |
| 4-Amino-3-methoxypyridine | Data not available in search results |
| 2-Amino-4-methoxypyridine | Data not available in search results |
| 5-Amino-2-methoxypyridine | Data not available in search results |

Table 4: Mass Spectrometry Data

| Compound | m/z [M+H] ⁺ |
|---------------------------|--|
| 3-Methoxypyridin-4-amine | Predicted: 125.0709[1] |
| 4-Amino-3-methoxypyridine | Data not available in search results |
| 2-Amino-4-methoxypyridine | 125.04[2][3] |
| 5-Amino-2-methoxypyridine | Data not available in search results |

Note: The molecular weight of all listed isomers is 124.14 g/mol .[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

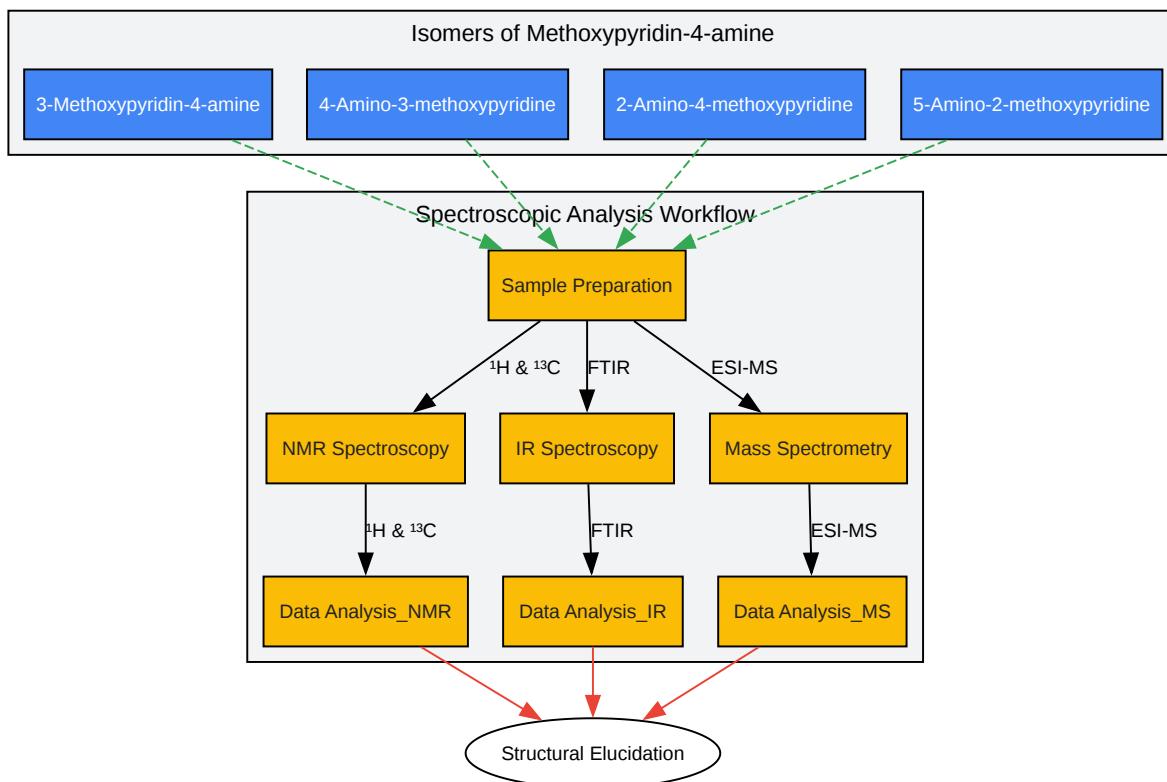
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is frequently employed. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a thin film of the solid can be cast onto a salt plate from a solution. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.

Structural Isomers and Spectroscopic Workflow

The relationship between the isomers and the general workflow for their spectroscopic analysis is illustrated below.



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Caption: Workflow for the spectroscopic analysis of methoxypyridinamine isomers.

The distinct substitution patterns on the pyridine ring for each isomer lead to variations in the chemical environment of the protons and carbon atoms. These differences are reflected in their respective ^1H and ^{13}C NMR spectra, providing a powerful tool for structural assignment. Similarly, the vibrational modes of the functional groups (amino and methoxy) and the pyridine

ring will differ, resulting in unique IR absorption bands. Mass spectrometry confirms the molecular weight of the isomers. By combining the data from these techniques, a confident identification of each isomer can be achieved.

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